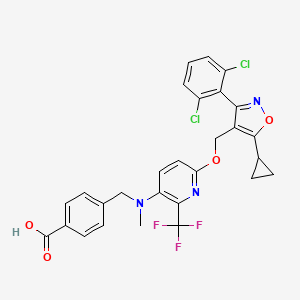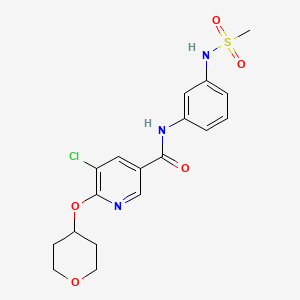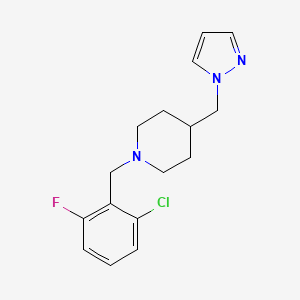
PX 20350
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PX 20350, également connu sous le nom d'agoniste FXR Cpd 22, est un agoniste puissant du récepteur X des farnésols (FXR). Il a montré une affinité et une efficacité accrues dans diverses analyses, ce qui en fait un composé important dans le domaine de la chimie médicinale. This compound a été étudié pour son potentiel à réduire les niveaux totaux de triglycérides et de cholestérol plasmatiques, qui sont des facteurs cruciaux dans la gestion des troubles métaboliques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de PX 20350 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. La voie de synthèse exacte et les conditions de réaction sont propriétaires et détaillées dans des publications de recherche spécifiques. En général, la synthèse implique l'utilisation de solvants organiques, de catalyseurs et de températures de réaction spécifiques pour obtenir le produit souhaité avec une pureté élevée .
Méthodes de production industrielle
La production industrielle de this compound suivrait probablement des voies de synthèse similaires à celles utilisées en laboratoire, mais à l'échelle pour répondre aux demandes de production. Cela implique d'optimiser les conditions de réaction pour assurer la cohérence, le rendement et la pureté du produit final. L'utilisation de systèmes automatisés et de mesures rigoureuses de contrôle de la qualité sont essentielles dans la production industrielle pour maintenir l'efficacité et la sécurité du composé .
Analyse Des Réactions Chimiques
Types de réactions
PX 20350 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent facilité par des catalyseurs.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Catalyseurs : tels que le palladium sur carbone ou l'oxyde de platine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie
En chimie, this compound est utilisé comme composé de référence dans l'étude des agonistes FXR. Il aide les chercheurs à comprendre la relation structure-activité et à développer de nouveaux composés avec des profils d'efficacité et de sécurité améliorés .
Biologie
En biologie, this compound est utilisé pour étudier le rôle du FXR dans divers processus biologiques. FXR est un récepteur nucléaire impliqué dans la régulation de la métabolisation des acides biliaires, des lipides et du glucose. This compound aide à élucider les mécanismes par lesquels FXR module ces processus .
Médecine
En médecine, this compound est étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles métaboliques tels que l'hyperlipidémie et la maladie du foie gras non alcoolique. Sa capacité à réduire les niveaux de triglycérides et de cholestérol plasmatiques en fait un candidat prometteur pour le développement de médicaments .
Industrie
Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de nouveaux médicaments ciblant le FXR. Sa forte affinité et son efficacité en font un outil précieux dans la découverte et le développement de médicaments .
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur X des farnésols (FXR) et en l'activant. FXR est un récepteur nucléaire qui régule l'expression des gènes impliqués dans la métabolisation des acides biliaires, des lipides et du glucose. Lorsqu'il est activé par this compound, FXR module ces voies métaboliques, ce qui entraîne une réduction des niveaux de triglycérides et de cholestérol plasmatiques .
Applications De Recherche Scientifique
PX 20350 has a wide range of scientific research applications, including:
Chemistry
In chemistry, this compound is used as a reference compound in the study of FXR agonists. It helps researchers understand the structure-activity relationship and develop new compounds with improved efficacy and safety profiles .
Biology
In biology, this compound is used to study the role of FXR in various biological processes. FXR is a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. This compound helps elucidate the mechanisms by which FXR modulates these processes .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications in treating metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease. Its ability to reduce plasma triglycerides and cholesterol levels makes it a promising candidate for drug development .
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs targeting FXR. Its high affinity and efficacy make it a valuable tool in drug discovery and development .
Mécanisme D'action
PX 20350 exerts its effects by binding to and activating the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon activation by this compound, FXR modulates these metabolic pathways, leading to a reduction in plasma triglycerides and cholesterol levels .
Comparaison Avec Des Composés Similaires
Composés similaires
Parmi les composés similaires à PX 20350, on peut citer :
GW 4064 : Un autre agoniste FXR présentant des propriétés similaires mais une efficacité inférieure à celle de this compound.
WAY 362450 : Un agoniste du récepteur X des farnésols présentant des caractéristiques structurelles différentes mais une activité biologique similaire.
Unicité de this compound
This compound se distingue par sa forte affinité et son efficacité supérieures dans l'activation du FXR par rapport à d'autres composés similaires. Sa capacité à réduire de manière significative les niveaux de triglycérides et de cholestérol plasmatiques en fait un composé unique et précieux dans le domaine de la recherche métabolique .
Propriétés
IUPAC Name |
4-[[[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-2-(trifluoromethyl)pyridin-3-yl]-methylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2F3N3O4/c1-36(13-15-5-7-17(8-6-15)27(37)38)21-11-12-22(34-26(21)28(31,32)33)39-14-18-24(35-40-25(18)16-9-10-16)23-19(29)3-2-4-20(23)30/h2-8,11-12,16H,9-10,13-14H2,1H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXWQGSCZVUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2=C(N=C(C=C2)OCC3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C5CC5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)
![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)
![Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate](/img/structure/B2633854.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)

![1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2633860.png)

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2633863.png)
![2,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633867.png)
![2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2633868.png)
![(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2633870.png)
![5-Chloro-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2633872.png)
![ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2633873.png)
